Kif18A-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

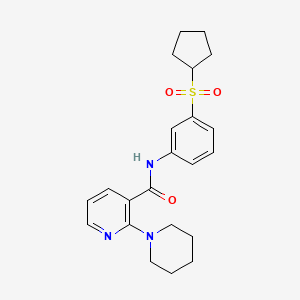

Molecular Formula |

C22H27N3O3S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26) |

InChI Key |

PGNDBHSSJBNDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Kif18A-IN-4 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Kif18A-IN-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (KIF18A) has emerged as a critical therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a plus-end directed motor protein, KIF18A is essential for regulating microtubule dynamics to ensure the proper alignment of chromosomes at the metaphase plate during mitosis.[1] In CIN-high cancer cells, there is a heightened dependency on KIF18A for mitotic progression and survival, whereas it is largely dispensable for normal somatic cell division.[2][3] This creates a therapeutic window for selective targeting. This compound is a small molecule inhibitor of KIF18A that has demonstrated anti-tumor activity by disrupting its core mitotic function. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a moderately potent inhibitor of the KIF18A motor protein.[4] Its mechanism is ATP and microtubule (MT) noncompetitive, indicating that it does not bind to the ATP-binding pocket or compete with microtubules for binding to the motor domain.[4] Instead, evidence from analogous compounds suggests that this class of inhibitors binds to an allosteric, hydrophobic pocket located between the α-4 and α-6 helices of the KIF18A motor domain.[3][5] This binding is proposed to act as a "molecular glue," locking the KIF18A protein onto the microtubule and thereby preventing the ATP-driven conformational changes necessary for its translocation along the microtubule.[3]

By inhibiting KIF18A's motor activity, this compound prevents the proper alignment of chromosomes during metaphase.[1] This failure of chromosome congression triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged mitotic arrest.[1] In cancer cells with high chromosomal instability, this sustained arrest often results in mitotic catastrophe, characterized by phenotypes such as multipolar spindle arrays, and ultimately leads to apoptotic cell death.[1][4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key potency metrics are summarized below.

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| IC₅₀ | 6.16 µM | KIF18A ATPase Activity | Biochemical | [4] |

| IC₅₀ | 4.8 µM | Cell Proliferation / Mitotic Arrest | MDA-MB-157 (TP53 mutant) | [4] |

| EC₅₀ | 6.35 µM | Mitotic Index Assay | OVCAR-3 | [4] |

Implicated Signaling Pathways

KIF18A function and its inhibition by molecules like this compound are linked to several cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

-

Cell Cycle Progression: KIF18A is fundamentally linked to the cell cycle. Its inhibition leads to an increase in G2/M markers like Cyclin B1.[2] This is a direct consequence of the mitotic arrest induced by the inhibitor.

-

Apoptosis Pathway: The prolonged mitotic arrest triggered by KIF18A inhibition ultimately funnels into the apoptotic pathway. This is evidenced by an increase in cleaved PARP (cl-PARP), a key apoptosis marker, and a decrease in the pro-survival protein MCL-1.[2] The degradation of MCL-1 following SAC activation is a known trigger for death in mitosis.[2]

-

Akt Signaling: In some cancers, such as hepatocellular carcinoma, KIF18A overexpression has been shown to promote cell invasion and migration through the activation of the Akt signaling pathway and subsequent upregulation of MMP-7 and MMP-9.[6] Inhibition of KIF18A would be expected to counteract these effects.

-

JNK1/c-Jun Pathway: KIF18A has been identified as a novel downstream target of the JNK1/c-Jun signaling pathway.[7] JNK1 can phosphorylate the transcription factor c-Jun, which in turn directly binds to the KIF18A promoter to activate its expression.[7] This suggests that tumors with hyperactive JNK1/c-Jun signaling may exhibit higher KIF18A levels and thus be more sensitive to its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize KIF18A inhibitors like this compound.

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain, which is stimulated in the presence of microtubules. The ADP-Glo™ Kinase Assay is a common format.

-

Reagents:

-

Recombinant human KIF18A motor domain (e.g., 1-374aa).

-

Taxol-stabilized microtubules (tubulin).

-

ATP solution.

-

ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).

-

Assay Buffer: 15 mM PIPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 1 mM EGTA.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Prepare the KIF18A enzyme/microtubule mix in pre-warmed Assay Buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the enzyme/microtubule mix to the wells and incubate for 10 minutes at room temperature.

-

To initiate the reaction, add 10 µL of ATP solution (final concentration typically 10-50 µM).

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to KIF18A activity.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using a nonlinear regression curve fit.

-

Cellular Mitotic Index Assay

This cell-based imaging assay quantifies the percentage of cells in mitosis after compound treatment, which is a direct measure of the inhibitor's ability to induce mitotic arrest.

-

Materials:

-

CIN-high cancer cell line (e.g., MDA-MB-157, OVCAR-3).

-

96-well or 384-well imaging plates.

-

This compound.

-

Primary Antibodies: Anti-Phospho-Histone H3 (Ser10) (mitotic marker), Anti-α-tubulin (spindle marker), Anti-pericentrin (PCM, centrosome marker).

-

Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies.

-

Nuclear Stain: DAPI or Hoechst 33342.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS.

-

-

Procedure:

-

Seed cells into imaging plates at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for a specified period (e.g., 24 hours).[4]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images using automated software to identify and count the total number of nuclei (DAPI/Hoechst) and the number of mitotic cells (Phospho-Histone H3 positive). The software can also be used to quantify mitotic phenotypes, such as the number of pericentrin foci to identify multipolar spindles.

-

Calculate the Mitotic Index = (Number of Mitotic Cells / Total Number of Cells) * 100. Determine the EC₅₀ from the dose-response curve.

-

References

- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Kif18A-IN-4: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein of the kinesin-8 family that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its function is particularly critical in cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive cancers. This dependency makes KIF18A an attractive therapeutic target for the development of novel anti-cancer agents. Kif18A-IN-4 is a small molecule inhibitor of KIF18A that has demonstrated potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a potent inhibitor of the KIF18A motor protein. It functions in an ATP and microtubule (MT) non-competitive manner, meaning it does not compete with either ATP or microtubules for binding to KIF18A.[1] This allosteric inhibition mechanism leads to the disruption of KIF18A's function in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. The inhibition of KIF18A's ATPase activity prevents the motor protein from moving along microtubules, which is essential for its role in chromosome alignment.[2][3] The ultimate consequence of KIF18A inhibition in sensitive cancer cells is mitotic arrest, the formation of abnormal mitotic spindles, and subsequent cell death.

dot

References

Kif18A-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin KIF18A. KIF18A has emerged as a promising therapeutic target in oncology, particularly for the treatment of chromosomally unstable (CIN) tumors. This document details the scientific rationale for targeting KIF18A, the discovery of this compound, its synthesis, and the key experimental protocols for its characterization.

Introduction: The Rationale for Targeting KIF18A

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis.[1][2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby facilitating the proper alignment of chromosomes at the metaphase plate.[2] While KIF18A is not essential for the division of normal, healthy cells, many cancer cells, particularly those with high levels of chromosomal instability, exhibit a strong dependence on KIF18A for their proliferation and survival.[3] Inhibition of KIF18A in these cancer cells leads to severe mitotic defects, including chromosome misalignment, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2] This selective vulnerability of CIN cancer cells makes KIF18A an attractive target for the development of novel anticancer therapeutics with a potentially wide therapeutic window.

Discovery of this compound

The discovery of this compound is part of a broader effort in medicinal chemistry to develop potent and selective inhibitors of KIF18A. The initial discovery of KIF18A inhibitors often begins with high-throughput screening of small molecule libraries to identify hit compounds that modulate the ATPase activity of the KIF18A motor domain.

One of the foundational lead compounds for many KIF18A inhibitors is BTB-1.[4] Through systematic structure-activity relationship (SAR) studies of BTB-1 and its analogs, researchers have optimized the potency, selectivity, and pharmacokinetic properties of these inhibitors.[4] this compound is a moderately potent, ATP and microtubule non-competitive inhibitor of KIF18A.[5]

Synthesis of this compound

While the exact, step-by-step synthesis of the compound commercially known as this compound is not explicitly detailed in a single publication, its synthesis can be inferred from the methodologies presented in the scientific literature for analogous KIF18A inhibitors. The synthesis of optimized KIF18A inhibitors, evolving from the lead compound BTB-1, generally involves a multi-step process. A representative synthetic approach based on published methodologies is outlined below.

Disclaimer: The following is a generalized synthetic scheme based on the synthesis of similar KIF18A inhibitors. The exact reagents and conditions for this compound may vary.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 6.16 μM | KIF18A ATPase Assay | [5] |

| EC50 | 6.35 μM | Mitotic Index Assay (OVCAR-3 cells) | [5] |

Table 2: Cellular Effects of this compound

| Parameter | Concentration | Duration | Observed Effect | Cell Line | Reference |

| Multipolar Spindle Formation | 15 μM | 24 hours | Induction of multipolar spindle arrays | MDA-MB-157 | [5] |

Detailed Experimental Protocols

Microtubule-Stimulated KIF18A ATPase Assay

This assay measures the enzymatic activity of KIF18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.

Materials:

-

Recombinant human KIF18A motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)

-

This compound or other test compounds

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer containing microtubules and the test compound.

-

Initiate the reaction by adding a mixture of KIF18A enzyme and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Mitotic Index Assay

This assay quantifies the percentage of cells in a population that are in the mitotic phase of the cell cycle, which is expected to increase upon treatment with a KIF18A inhibitor due to mitotic arrest.

Materials:

-

Cancer cell line (e.g., OVCAR-3)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Fixative (e.g., cold methanol)

-

Staining solution (e.g., DAPI for DNA and an antibody against a mitotic marker like phospho-histone H3)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO as a control for a specified duration (e.g., 24 hours).

-

Fix the cells with cold methanol.

-

Permeabilize the cells and stain with an anti-phospho-histone H3 antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the percentage of cells that are positive for phospho-histone H3 staining (mitotic cells) out of the total number of cells (DAPI-stained nuclei).

-

Plot the mitotic index as a function of compound concentration to determine the EC50 value.

Signaling Pathways and Mechanism of Action

KIF18A inhibition by compounds like this compound initiates a cascade of events that ultimately leads to cancer cell death. The primary mechanism of action is the disruption of normal mitotic progression.

Downstream of the direct mitotic effects, KIF18A has been implicated in several signaling pathways that are crucial for cancer cell proliferation, invasion, and migration. While the direct impact of this compound on these pathways requires further specific investigation, studies on KIF18A knockdown have revealed connections to:

-

Akt Signaling: KIF18A may promote cell invasion and migration through the Akt signaling pathway.

-

MMP-7/MMP-9 Signaling: KIF18A has been associated with pathways involving matrix metalloproteinases MMP-7 and MMP-9, which are key regulators of cancer cell invasion and metastasis.

Further research is necessary to fully elucidate the intricate network of signaling pathways modulated by the specific inhibition of KIF18A with small molecules like this compound.

Conclusion

This compound is a valuable tool compound for studying the biological roles of KIF18A and for validating KIF18A as a therapeutic target in oncology. Its discovery and the development of similar inhibitors represent a promising strategy for the treatment of chromosomally unstable cancers. This technical guide provides a foundational understanding of the discovery, synthesis, and characterization of this compound, intended to aid researchers and drug development professionals in this exciting field.

References

- 1. IL314221A - Synthesis of a kif18a inhibitor - Google Patents [patents.google.com]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Kif18A-IN-4: A Technical Guide to its Role in Mitotic Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (Kif18A) is a plus-end directed motor protein of the kinesin-8 family, essential for the precise regulation of mitotic spindle dynamics and chromosome alignment. Its role in dampening chromosome oscillations at the metaphase plate is critical for maintaining genomic stability. In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful mitosis, making it a compelling therapeutic target. Kif18A-IN-4 is a specific, ATP-noncompetitive inhibitor of Kif18A that serves as a critical tool for investigating mitotic processes and as a lead compound for the development of novel anti-cancer agents. This guide provides an in-depth overview of Kif18A's function, the mechanism of its inhibition by this compound, quantitative efficacy data, and detailed experimental protocols for its characterization.

The Role of Kif18A in Mitosis

Kif18A is a key regulator of microtubule dynamics during metaphase.[1] As a plus-end directed motor, it translocates along kinetochore microtubules and accumulates at their plus-ends.[1][2] This localization is crucial for its primary function: suppressing microtubule polymerization dynamics.[3] This activity effectively dampens the natural oscillatory movements of chromosomes, ensuring they align correctly at the spindle equator, a process known as chromosome congression.[3][4]

The proper function of Kif18A is vital for preventing chromosome mis-segregation, a hallmark of cancer.[5] Its activity is tightly regulated, notably through post-translational modifications. Cyclin-dependent kinase 1 (Cdk1) can phosphorylate and inhibit Kif18A, while Protein Phosphatase 1 (PP1) promotes its activity through dephosphorylation.[6] This balance ensures Kif18A's functions are restricted to the appropriate phase of mitosis.[6] Furthermore, Kif18A has been shown to cooperate with other motor proteins, such as CENP-E, to ensure robust chromosome alignment.[5]

This compound: A Specific Inhibitor

This compound is a moderately potent small molecule inhibitor of Kif18A.[7] A key characteristic is its ATP and microtubule noncompetitive mechanism of action, suggesting it binds to an allosteric site rather than competing with ATP or microtubules for binding to the motor domain.[7] This specificity is crucial for its utility as a chemical probe. Inhibition of Kif18A's ATPase activity by compounds like this compound prevents its translocation across the mitotic spindle, leading to predictable and severe mitotic defects.[8][9]

Quantitative Data on Kif18A Inhibitors

The following tables summarize the in vitro and cellular efficacy of this compound and other well-characterized Kif18A inhibitors.

Table 1: In Vitro Efficacy of Kif18A Inhibitors

| Compound | Target | Assay Type | IC50 | Reference(s) |

| This compound | Kif18A | ATPase Activity | 6.16 µM | [7] |

| ATX020 | Kif18A | ATPase Activity | 14.5 nM | [10] |

| Compound 3 | Kif18A | ATPase Activity | 8.2 nM | [11] |

| Sovilnesib | Kif18A | ATPase Activity | 41.3 nM | [11] |

Table 2: Cellular Activity of Kif18A Inhibitors

| Compound | Cell Line | Assay Type | EC50 / IC50 | Phenotype | Reference(s) |

| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | Mitotic Arrest | [7] |

| This compound | MDA-MB-157 | Mitotic Index | - | Multipolar Spindles | [7] |

| ATX020 | OVCAR-3 | Anti-proliferative | 53.3 nM | Apoptosis, Mitotic Arrest | [10] |

| ATX020 | OVCAR-8 | Anti-proliferative | 534 nM | Apoptosis, Mitotic Arrest | [10] |

Table 3: Selectivity Profile of a Kif18A Inhibitor (ATX020)

| Target Kinesin | IC50 |

| Kif18A | 14.5 nM |

| CENP-E | > 10 µM |

| Eg5 | 5.87 µM |

| (Data from reference[10]) |

Mechanism of Action and Cellular Consequences

Inhibition of Kif18A by this compound selectively disrupts mitosis in cancer cells exhibiting chromosomal instability (CIN), which are particularly dependent on Kif18A for survival.[12]

The mechanism proceeds as follows:

-

Inhibition of Motor Function: this compound binds to Kif18A, inhibiting its ATPase activity.[7]

-

Disruption of Chromosome Congression: The inhibited Kif18A can no longer effectively suppress microtubule dynamics at the plus-ends. This leads to severe defects in chromosome alignment at the metaphase plate.[8][13]

-

Mitotic Arrest: The failure of chromosomes to align properly activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, causing a prolonged arrest in mitosis.[4]

-

Spindle Defects and Cell Death: In CIN-positive cancer cells, this prolonged arrest often leads to the formation of multipolar spindles and centrosome fragmentation.[12][14] Ultimately, the cell undergoes apoptosis or mitotic catastrophe.[4][10] Normal, diploid cells are significantly less sensitive to Kif18A inhibition.[13]

Visualizations

Caption: Kif18A Regulation and Function in Mitosis.

Caption: Workflow for Characterizing this compound Effects.

Caption: Selective Mechanism of Action in CIN+ vs. Normal Cells.

Experimental Protocols

Microtubule-Stimulated ATPase Activity Assay

This protocol measures the enzymatic activity of Kif18A by quantifying the amount of ADP produced from ATP hydrolysis, which is stimulated by the presence of microtubules. The ADP-Glo™ Kinase Assay system is commonly used for this purpose.

Materials:

-

Purified recombinant Kif18A motor domain

-

Paclitaxel-stabilized microtubules

-

Reaction Buffer (e.g., 25 mM ACES pH 6.9, 2 mM Mg-Acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM DTT)

-

ATP solution

-

This compound or other test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

-

White, opaque 384-well or 96-well plates

-

Plate-reading luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, combine the reaction buffer, microtubules (e.g., final concentration 5-80 µg/mL), and purified Kif18A enzyme (e.g., final concentration 4 nM).

-

Compound Addition: Add the serially diluted this compound to the wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

-

Initiate Reaction: Start the reaction by adding ATP (e.g., final concentration 30-300 µM). The total reaction volume is typically 5-10 µL. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction and Deplete ATP: Add an equal volume (5-10 µL) of ADP-Glo™ Reagent to each well. This stops the enzymatic reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add a double volume (10-20 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP produced by Kif18A into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: After subtracting the background, calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[4][15]

Cell-Based Mitotic Index and Spindle Morphology Assay

This high-content imaging assay quantifies the phenotypic effects of this compound on cell cycle progression and mitotic spindle integrity.

Materials:

-

CIN-positive cancer cell line (e.g., MDA-MB-157, OVCAR-3)

-

Cell culture medium and supplements

-

Black-walled, clear-bottom 96-well or 384-well imaging plates

-

This compound or other test compounds

-

Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies:

-

Rabbit anti-Phospho-Histone H3 (Ser10) (mitotic marker, e.g., Cell Signaling Technology)

-

Mouse anti-α-Tubulin (spindle microtubules, e.g., Sigma-Aldrich, DM1A)

-

Goat anti-γ-Tubulin (centrosome/spindle pole marker, e.g., Santa Cruz Biotechnology)

-

-

Secondary Antibodies:

-

Alexa Fluor-conjugated anti-rabbit, anti-mouse, and anti-goat antibodies (Thermo Fisher Scientific)

-

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

High-content automated imaging system

Procedure:

-

Cell Plating: Seed cells into imaging plates at a density that ensures they are sub-confluent at the end of the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 24 hours.[7] Include DMSO as a vehicle control.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Antibody Staining: Incubate with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with a cocktail of corresponding secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content automated microscope, capturing multiple fields per well. Use channels for DAPI (DNA), and the fluorescent signals corresponding to pH3, α-tubulin, and γ-tubulin.

-

Image Analysis: Use automated image analysis software to:

-

Identify all nuclei based on DAPI staining.

-

Identify mitotic cells based on positive staining for phospho-Histone H3.

-

Calculate the Mitotic Index as: (Number of pH3-positive cells / Total number of cells) * 100.

-

Within the mitotic cell population, classify spindles based on the number of γ-tubulin foci (poles). Spindles with >2 poles are classified as multipolar .[14]

-

Calculate the percentage of mitotic cells with multipolar spindles.[7][11]

-

Cell Viability Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cells over several days. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

White, opaque-walled 96-well or 384-well plates suitable for luminescence

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)

-

Plate-reading luminometer

Procedure:

-

Cell Plating: Seed cells into the opaque-walled plates at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serially diluted this compound to the wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, to allow for effects on cell proliferation to manifest.

-

Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate).

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate cell viability as a percentage of the DMSO control and plot the results against the log of the inhibitor concentration to determine the EC50 or IC50 value.[14][16][17]

Conclusion

This compound and other selective inhibitors are invaluable tools for dissecting the complex machinery of mitotic spindle formation and function. By specifically targeting the Kif18A motor protein, these compounds induce mitotic arrest and cell death, particularly in chromosomally unstable cancer cells that are highly dependent on Kif18A for their proliferation. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to effectively utilize Kif18A inhibitors in their studies, furthering our understanding of mitosis and accelerating the development of targeted therapies for a range of aggressive cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ulab360.com [ulab360.com]

- 5. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ch.promega.com [ch.promega.com]

- 10. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 12. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [pl.promega.com]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 16. OUH - Protocols [ous-research.no]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

KIF18A-IN-4: A Targeted Approach Against Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chromosomal instability (CIN) is a defining characteristic of many aggressive human cancers, including a significant subset of ovarian, triple-negative breast, and colorectal cancers.[1][2] This state of flux in chromosome number and structure, driven by persistent errors in chromosome segregation during mitosis, presents a unique vulnerability that can be exploited for therapeutic intervention.[1][2] The mitotic kinesin KIF18A has emerged as a promising therapeutic target in CIN cancers.[3][4] KIF18A is essential for the proliferation of cancer cells exhibiting high levels of CIN, while being largely dispensable for the division of normal, chromosomally stable cells.[5][6] This creates a therapeutic window for selective targeting of cancer cells. KIF18A-IN-4 is a small molecule inhibitor of KIF18A that has demonstrated anti-tumor activity by disrupting mitotic progression in these vulnerable cancer cells.[7] This technical guide provides a comprehensive overview of the effects of this compound and other KIF18A inhibitors on chromosomally unstable cancer cells, detailing the mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action: Exploiting the Achilles' Heel of CIN Cancers

KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules to facilitate proper chromosome alignment at the metaphase plate.[6][8] In chromosomally unstable cancer cells, which often harbor an abnormal number of chromosomes, the reliance on KIF18A for a successful mitosis is heightened.[9][10]

Inhibition of KIF18A's ATPase activity by compounds like this compound prevents its translocation along the mitotic spindle.[11][12] This disruption leads to a cascade of events culminating in cell death, selectively in CIN cancer cells. The primary consequences of KIF18A inhibition are:

-

Chromosome Congression Defects: The inability of KIF18A to reach the plus-ends of microtubules results in severe chromosome congression defects, where chromosomes fail to align properly at the metaphase plate.[8][11]

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes activates the SAC, a crucial cellular surveillance mechanism that halts mitotic progression until all chromosomes are correctly attached to the spindle.[8][13] This leads to a prolonged mitotic arrest.

-

Formation of Multipolar Spindles: A characteristic phenotype observed upon KIF18A inhibition in CIN cancer cells is the formation of multipolar spindles, where the spindle poles are not organized into the typical bipolar structure.[5][14] This aberrant spindle geometry contributes to chromosome mis-segregation.

-

Mitotic Catastrophe and Apoptosis: The sustained mitotic arrest and severe mitotic defects, including multipolar spindles, ultimately trigger apoptotic cell death.[1][9] This is often evidenced by the cleavage of PARP and an increase in Annexin V staining.[1][9]

This selective vulnerability of CIN cancer cells to KIF18A inhibition is believed to be due to their heightened reliance on a properly functioning mitotic machinery to manage their chaotic chromosomal landscape. Normal, diploid cells are significantly less affected by the loss of KIF18A function.[5]

Quantitative Data on KIF18A Inhibitors

The following tables summarize the quantitative data on the effects of this compound and other potent KIF18A inhibitors on various cancer cell lines.

| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |

| This compound | KIF18A | 6.16 | Biochemical ATPase Assay | [7] |

| VLS-1272 | KIF18A | Not Reported | Biochemical ADP-Glo Assay | [11] |

| ATX020 | KIF18A | 0.014 | Biochemical ATPase Assay | [15] |

| AM-0277 | KIF18A | Not Reported | - | [1] |

| AM-1882 | KIF18A | Not Reported | - | [1] |

| AM-9022 | KIF18A | Not Reported | - | [1] |

| Compound 3 | KIF18A | Not Reported | - | [14] |

Table 1: Biochemical Potency of KIF18A Inhibitors

| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Reference |

| This compound | OVCAR-3 | 6.35 | Mitotic Index Assay | [7] |

| This compound | OVCAR-3 | 5.03 | Antiproliferative (Nuclear Count) Assay | [7] |

| This compound | MDA-MB-157 | 4.8 | Mitotic Arrest (Multipolar Spindle) Assay | [7] |

| ATX020 | OVCAR-3 | 0.053 | Antiproliferative Assay | [15] |

| ATX020 | OVCAR-8 | 0.54 | Antiproliferative Assay | [15] |

| AM-0277 | Sensitive Lines | 0.047 (mean) | Cell Growth Assay | [1] |

| AM-1882 | Sensitive Lines | 0.021 (mean) | Cell Growth Assay | [1] |

| AM-9022 | Sensitive Lines | 0.045 (mean) | Cell Growth Assay | [1] |

Table 2: Cellular Potency of KIF18A Inhibitors in Chromosomally Unstable Cancer Cell Lines

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KIF18A inhibitors. Below are protocols for key experiments cited in the literature.

Cell Viability/Antiproliferative Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KIF18A inhibitor (e.g., this compound) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a period of 72 to 168 hours.[16]

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a dose-response curve to calculate the EC50 value.

Mitotic Index Assay

This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a mitotic inhibitor.

-

Cell Culture and Treatment: Culture cells on coverslips and treat with the KIF18A inhibitor or DMSO for a specified time (e.g., 24 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against a mitotic marker, such as phospho-histone H3 (pH3), and a DNA stain like DAPI.

-

Microscopy: Acquire images using a fluorescence microscope.

-

Quantification: Count the total number of cells (DAPI-positive nuclei) and the number of mitotic cells (pH3-positive) in multiple fields of view. The mitotic index is calculated as (number of mitotic cells / total number of cells) x 100%.

Immunofluorescence for Spindle Analysis

This method is used to visualize the mitotic spindle and assess for abnormalities like multipolar spindles.

-

Cell Preparation: Grow and treat cells on coverslips as described for the mitotic index assay.

-

Immunostaining: Fix and permeabilize the cells. Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin or pericentrin (to mark spindle poles). Follow with fluorescently labeled secondary antibodies and DAPI for DNA staining.

-

Imaging: Use a confocal or high-resolution fluorescence microscope to capture images of mitotic cells.

-

Analysis: Examine the morphology of the mitotic spindles. Quantify the percentage of mitotic cells with bipolar versus multipolar spindles.[5][14]

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in mitosis and apoptosis.

-

Cell Lysis: Treat cells with the KIF18A inhibitor, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest, such as Cyclin B1, cleaved PARP, and KIF18A, as well as a loading control like β-actin or GAPDH.[1]

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Visualizing the Impact of KIF18A Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to the study of KIF18A inhibitors.

Caption: Signaling pathway of KIF18A inhibition in CIN cancer cells.

Caption: Experimental workflow for evaluating KIF18A inhibitors.

Caption: Selective vulnerability of CIN cancer cells to KIF18A inhibition.

Conclusion and Future Directions

This compound and other selective KIF18A inhibitors represent a promising new class of targeted therapies for chromosomally unstable cancers. By exploiting the inherent dependency of these cancer cells on KIF18A for mitotic progression, these inhibitors can induce a lethal mitotic catastrophe while sparing normal, healthy cells. The robust preclinical data, including potent anti-proliferative effects and the induction of apoptosis in relevant cancer cell models, provide a strong rationale for their continued development.

Future research should focus on identifying predictive biomarkers of response to KIF18A inhibition to better stratify patient populations who are most likely to benefit from this therapeutic strategy. Further investigation into the interplay between KIF18A inhibition and other cancer therapies, such as DNA damaging agents or other mitotic checkpoint inhibitors, may reveal synergistic combinations that could enhance anti-tumor efficacy. The continued exploration of the molecular mechanisms underlying the selective lethality of KIF18A inhibitors will undoubtedly pave the way for novel and more effective treatments for challenging CIN-driven malignancies.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. Relevance of aneuploidy for cancer therapies targeting the spindle assembly checkpoint and KIF18A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

Kif18A-IN-4: An In-Depth Technical Guide to an ATP and Microtubule Noncompetitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise regulation of microtubule dynamics at the plus-ends of kinetochore microtubules (k-MTs). This function is essential for proper chromosome congression and alignment during mitosis.[1][2][3] Dysregulation of Kif18A has been implicated in chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][3][4][5] This has positioned Kif18A as a promising therapeutic target for the development of novel anti-cancer agents. Kif18A-IN-4 is a small molecule inhibitor of Kif18A that has been characterized as a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor.[6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action: ATP and Microtubule Noncompetitive Inhibition

This compound distinguishes itself from many other kinesin inhibitors through its noncompetitive mode of action with respect to both ATP and microtubules.[6] This indicates that this compound binds to an allosteric site on the Kif18A motor domain, distinct from the ATP-binding pocket and the microtubule-binding interface. This allosteric inhibition prevents the conformational changes necessary for ATP hydrolysis and translocation along the microtubule, effectively halting its motor function.

The functional consequence of Kif18A inhibition by this compound is a disruption of the delicate balance of forces required for mitotic spindle formation and function. This leads to defects in chromosome alignment, prolonged mitotic arrest, and ultimately, the formation of abnormal mitotic spindles, including multipolar spindle arrays.[4][5][7] This induction of mitotic catastrophe is particularly detrimental to cancer cells with high levels of chromosomal instability, which are often more reliant on a fully functional mitotic checkpoint for survival.

Signaling Pathway of Kif18A Inhibition

References

- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

Kif18A-IN-4: A Technical Guide to its Selectivity for Mitotic Kinesins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Kif18A-IN-4, a known inhibitor of the mitotic kinesin Kif18A. This document details its potency against its primary target and discusses its selectivity across other mitotic kinesins. It also includes detailed experimental protocols for assessing kinesin inhibitor selectivity and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Kif18A and this compound

Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its primary function is to dampen the oscillations of chromosomes, ensuring their proper segregation into daughter cells. Dysregulation of Kif18A activity can lead to chromosomal instability (CIN), a hallmark of many cancers. This makes Kif18A an attractive therapeutic target for the development of anti-cancer drugs.

This compound is a cell-permeable small molecule inhibitor of Kif18A. It has been identified as a moderately potent, ATP and microtubule non-competitive inhibitor.[2] Its mechanism of action involves disrupting the normal function of Kif18A, leading to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[3]

Quantitative Selectivity Profile of this compound

Table 1: In Vitro Inhibitory Potency of this compound against Kif18A

| Target | IC50 (µM) | Assay Type | Notes |

| Kif18A | 6.16 | ATPase Assay | ATP and microtubule non-competitive |

Data sourced from MedchemExpress.[2]

It is stated that this compound demonstrates selectivity against a broad range of mitotic kinesins and kinases, with no direct impact on tubulin assembly.[2]

For comparative purposes, the selectivity profile of a different potent and selective KIF18A inhibitor, AM-7710, and its analogs are presented below. This data provides an example of the expected selectivity for a Kif18A-targeted inhibitor against other kinesin motors.

Table 2: Example Selectivity Panel of KIF18A Inhibitors (AM-7710 Series)

| Target Kinesin | Representative IC50 (µM) for AM-7710 series |

| KIF18A | Sub-micromolar to low micromolar |

| KIF19A | >10 |

| KIF18B | >10 |

| KIFC1 | >10 |

| EG5 (KIF11) | >10 |

| CENP-E | >10 |

Note: This data is for the AM-7710 series of KIF18A inhibitors and is provided for illustrative purposes to show a typical selectivity profile. It does not represent the specific values for this compound.[4][5]

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound is commonly performed using a microtubule-activated ATPase assay. A widely used format is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinesin ATPase Assay

The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced in an ATPase reaction. The assay is performed in two steps:

-

ATPase Reaction Termination and ATP Depletion: The kinesin ATPase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent.

-

ADP Conversion and Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinesin ATPase activity.

Detailed Protocol for Kinesin Inhibitor IC50 Determination

Materials:

-

Purified recombinant human kinesin motor domains (e.g., Kif18A, Eg5, CENP-E, etc.)

-

Paclitaxel-stabilized microtubules

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay Buffer (e.g., 25 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

-

ATP

-

DMSO

-

384-well white opaque assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Reaction Mixture Preparation:

-

Prepare a master mix containing the assay buffer, paclitaxel-stabilized microtubules, and the specific kinesin enzyme. The concentration of the enzyme should be optimized to produce a robust signal in the linear range of the assay.

-

-

Assay Plate Setup:

-

Add the serially diluted compound solutions to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the reaction mixture to all wells to initiate the ATPase reaction.

-

-

ATPase Reaction Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the positive control (100% activity) and negative control (0% activity).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Visualizations

KIF18A Signaling Pathway in Mitosis

Caption: KIF18A's role in mitotic chromosome alignment.

Experimental Workflow for Kinesin Inhibitor Selectivity Screening

References

The Impact of KIF18A-IN-4 on Tubulin Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kif18A, a member of the kinesin-8 family of molecular motors, is a critical regulator of microtubule dynamics during mitosis. Its primary function is to control chromosome alignment at the metaphase plate by suppressing the dynamic instability of kinetochore microtubules. Dysregulation of Kif18A is frequently observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target. This technical guide provides an in-depth analysis of KIF18A-IN-4, a small molecule inhibitor of Kif18A. We will explore its mechanism of action, its impact on tubulin assembly, and the cellular consequences of its inhibitory activity. This document will also present detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting Kif18A.

Introduction to Kif18A and Its Role in Mitosis

Kif18A is a plus-end directed motor protein that translocates along microtubules, hydrolyzing ATP to generate force.[1] During mitosis, Kif18A accumulates at the plus-ends of kinetochore microtubules, where it fine-tunes their length and dynamics.[2][3] This activity is essential for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation into daughter cells.[4] In chromosomally unstable cancer cells, which exhibit a high rate of chromosome mis-segregation, there is a heightened dependency on Kif18A to manage the increased mitotic stress.[5][6] This selective dependency makes Kif18A an attractive target for anti-cancer therapies, with the potential for a wider therapeutic window compared to traditional microtubule-targeting agents.[4]

This compound: A Non-Competitive Inhibitor of Kif18A

This compound is a small molecule inhibitor that has been identified as a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor of Kif18A.[7][8] This means that this compound does not compete with ATP for binding to the motor domain, nor does it directly interfere with the interaction between Kif18A and microtubules. Instead, it likely binds to an allosteric site on the Kif18A protein, altering its conformation and inhibiting its ATPase activity. The inhibition of ATP hydrolysis prevents the motor protein from performing its mechanical work, leading to a loss of its regulatory function on microtubule dynamics.

Impact of this compound on Tubulin Assembly

A critical aspect of this compound's mechanism of action is its lack of a direct effect on tubulin assembly.[7][8] Unlike traditional anti-mitotic drugs such as taxanes (e.g., paclitaxel) which stabilize microtubules, or vinca alkaloids (e.g., vincristine) which destabilize them, this compound does not directly interfere with the polymerization or depolymerization of tubulin dimers into microtubules.[2] This has been experimentally verified using in vitro tubulin polymerization assays, where the presence of Kif18A inhibitors did not alter the polymerization profile of purified tubulin, in stark contrast to known microtubule-targeting agents.[2] This property is significant from a therapeutic perspective, as it may lead to a reduction in the neurotoxicity commonly associated with drugs that directly target the microtubule cytoskeleton.[2]

Quantitative Data on Kif18A Inhibitors

The inhibitory activity of this compound and other notable Kif18A inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Biochemical Activity of Kif18A Inhibitors

| Compound | Target | Assay Type | IC50 | Reference(s) |

| This compound | Kif18A | ATPase Assay | 6.16 µM | [7][8] |

| ATX020 | Kif18A | ATPase Assay | 14.5 nM | [5][6] |

| Sovilnesib (AMG 650) | Kif18A | ATPase Assay | 83 nM | [9] |

| BTB-1 | Kif18A | ATPase Assay | 535 nM | [9] |

| Compound 3 | Kif18A | ATPase Assay | 8.2 nM | [3] |

Table 2: Cellular Activity of Kif18A Inhibitors

| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference(s) |

| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | [7][8] |

| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 nM | [5][6] |

| ATX020 | OVCAR-8 | Anti-proliferation | 534 nM | [5][6] |

| This compound | MDA-MB-157 | Mitotic Phenotype (multipolar spindles) | 15 µM (effective concentration) | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly assesses the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by measuring the change in light scattering or fluorescence over time. An increase in absorbance at 340 nm or the signal from a fluorescent reporter incorporated into microtubules indicates polymerization.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

This compound and other test compounds

-

Positive control (e.g., paclitaxel for polymerization enhancement)

-

Negative control (e.g., nocodazole for polymerization inhibition)

-

96-well microplate (pre-warmed to 37°C)

-

Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or appropriate fluorescence wavelengths.

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP.

-

Add this compound or other test compounds to the desired final concentration to the wells of a pre-warmed 96-well plate. Include wells for vehicle control (e.g., DMSO), positive control, and negative control.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.[2]

-

Plot the absorbance/fluorescence as a function of time to generate polymerization curves.

Kif18A ATPase Assay

This biochemical assay measures the ATP hydrolysis activity of the Kif18A motor protein in the presence of microtubules and varying concentrations of an inhibitor.

Principle: The ATPase activity is determined by quantifying the amount of ADP produced from ATP hydrolysis. This is often done using a luminescence-based assay system like ADP-Glo™.

Materials:

-

Recombinant human Kif18A motor domain

-

Microtubules (polymerized from purified tubulin and stabilized with paclitaxel)

-

ATP

-

This compound and other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Reaction Buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing microtubules (e.g., 0.1 mg/ml) and ATP (e.g., 10 µM) in the reaction buffer.[9]

-

Serially dilute this compound or other test compounds in the reaction buffer and add them to the wells of the 96-well plate.

-

Add the Kif18A enzyme to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the percent inhibition of ATPase activity at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining of Mitotic Spindles

This cell-based assay is used to visualize the effects of Kif18A inhibition on the mitotic spindle and chromosome alignment.

Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies against cellular components of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes, and a DNA stain). The morphology of the mitotic spindle and the alignment of chromosomes are then observed using fluorescence microscopy.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)

-

Cell culture medium and supplements

-

This compound

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde-based fixative)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin, anti-pericentrin

-

Fluorophore-conjugated secondary antibodies

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 15 µM) for a specified duration (e.g., 24 hours).[7][8] Include a vehicle-treated control.

-

Wash the cells with PBS and fix them with the chosen fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with primary antibodies diluted in blocking buffer.

-

Wash the cells and incubate with the appropriate fluorophore-conjugated secondary antibodies.

-

Stain the DNA with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing images of mitotic cells.

-

Analyze the images for mitotic phenotypes such as multipolar spindles, chromosome misalignment, and mitotic arrest.

Signaling Pathways and Cellular Consequences of Kif18A Inhibition

Inhibition of Kif18A by molecules like this compound leads to a cascade of cellular events, primarily centered around the disruption of mitosis.

-

Disruption of Chromosome Alignment: The primary consequence of Kif18A inhibition is the failure of chromosomes to properly align at the metaphase plate. This is due to the loss of Kif18A's ability to dampen microtubule dynamics at the kinetochore.

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes activates the SAC, a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[10] This leads to a prolonged mitotic arrest.

-

Formation of Multipolar Spindles: In many cancer cells, particularly those with CIN, inhibition of Kif18A leads to the formation of multipolar spindles, where the microtubules emanate from more than two spindle poles.[2][11] This aberrant spindle geometry results in catastrophic chromosome mis-segregation during cell division.

-

Induction of Apoptosis: The prolonged mitotic arrest and severe chromosome segregation errors induced by Kif18A inhibition ultimately trigger programmed cell death, or apoptosis.[5][6] This is the basis for the anti-proliferative effect of Kif18A inhibitors in sensitive cancer cells.

Visualizations

Signaling Pathway of Kif18A in Mitosis and its Inhibition

Caption: Kif18A's role in mitosis and the consequences of its inhibition.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for assessing the direct impact of this compound on tubulin polymerization.

Conclusion

This compound is a valuable tool compound for studying the role of the mitotic kinesin Kif18A. Its mechanism of action, centered on the inhibition of Kif18A's ATPase activity without directly affecting tubulin assembly, distinguishes it from classical microtubule-targeting agents. This property, coupled with the selective dependency of chromosomally unstable cancer cells on Kif18A, underscores the therapeutic potential of targeting this motor protein. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working to exploit the vulnerabilities of cancer cells by targeting the mitotic machinery. Further optimization of Kif18A inhibitors, guided by a thorough understanding of their biochemical and cellular effects, holds promise for the development of novel and more selective anti-cancer therapies.

References

- 1. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]

- 4. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 7. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kif18A-IN-4 in the Induction of Multipolar Spindle Arrays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Kif18A-IN-4, a small molecule inhibitor of the mitotic kinesin Kif18A, in inducing multipolar spindle arrays in cancer cells. This phenomenon is of significant interest in the field of oncology, as it represents a potential therapeutic vulnerability in chromosomally unstable (CIN) tumors. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated cellular pathways.

Introduction: Kif18A as a Therapeutic Target

Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a critical role in the precise regulation of chromosome movements during mitosis.[1][2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby dampening chromosome oscillations and facilitating their proper alignment at the metaphase plate.[1][2] In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, particularly those exhibiting chromosomal instability (CIN), demonstrate a heightened dependency on Kif18A for successful cell division.[3][4] This dependency presents a promising therapeutic window for the selective targeting of cancer cells.

Inhibition of Kif18A in CIN cells disrupts the delicate balance of forces within the mitotic spindle, leading to a cascade of mitotic errors, including severe chromosome misalignment, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, cell death.[2][3][4] A striking phenotype observed upon Kif18A inhibition in these vulnerable cells is the formation of multipolar spindles, a catastrophic event that almost invariably leads to aneuploidy and cell death.[1][4]

This compound: A Potent Inducer of Mitotic Defects

This compound is a moderately potent, ATP and microtubule non-competitive inhibitor of Kif18A. It has demonstrated selectivity against a panel of other mitotic kinesins and kinases and does not directly affect tubulin assembly. The primary mechanism of action of this compound and other inhibitors in its class is the disruption of Kif18A's function at the plus-ends of kinetochore microtubules. This leads to an increase in microtubule dynamics and subsequent failure of chromosomes to align properly at the metaphase plate. In sensitive cell lines, this culminates in the formation of multipolar spindle arrays.

Quantitative Data on Kif18A Inhibitors

| Cell Line | Treatment | Mitotic Defect | Observation | Reference |

| MDA-MB-231 | KIF18A siRNA Knockdown | Multipolar Spindles | ~40% of mitotic cells exhibit multipolar spindles, compared to ~10% in control. | [1] |

| HT29 | KIF18A siRNA Knockdown | Multipolar Spindles | ~50% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |

| HCC1806 | KIF18A siRNA Knockdown | Multipolar Spindles | ~35% of mitotic cells exhibit multipolar spindles, compared to ~10% in control. | [1] |

| SW480 | KIF18A siRNA Knockdown | Multipolar Spindles | ~25% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |

| HeLa | KIF18A siRNA Knockdown | Multipolar Spindles | ~20% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |

| MDA-MB-157 | KIF18A siRNA Knockdown | >2 PCM Foci | Significant increase in the percentage of mitotic cells with more than two pericentriolar material (PCM) foci. | [3] |

| MDA-MB-157 | AM-1882 (0.2 µM, 24h) | Multipolar Spindles | Induces multipolar spindles. | [3] |

| MDA-MB-157 | AM-5308 (0.5 µM, 24h) | Multipolar Spindles | Induces multipolar spindles. | [3] |

Note: AM-1882 and AM-5308 are potent Kif18A inhibitors from the same development program as this compound and are expected to have similar phenotypic consequences.

Mechanism of Multipolar Spindle Induction

The formation of multipolar spindles following Kif18A inhibition is strongly linked to the fragmentation of centrosomes, the primary microtubule-organizing centers in animal cells.[1][5] In chromosomally unstable cancer cells, which often have underlying centrosome abnormalities, Kif18A appears to play a crucial role in maintaining centrosome integrity during mitosis.

The proposed mechanism is as follows:

-

Inhibition of Kif18A: this compound binds to and inhibits the motor activity of Kif18A.

-

Increased Microtubule Dynamics: The suppressive effect of Kif18A on microtubule plus-end dynamics is lost, leading to increased and unregulated microtubule growth and forces within the spindle.

-

Centrosome Fragmentation: In CIN cells, the altered spindle forces overwhelm the structural integrity of the centrosomes, causing them to fragment into multiple smaller microtubule-organizing centers. This is characterized by the scattering of pericentriolar material (PCM), which contains essential proteins for microtubule nucleation, such as γ-tubulin.

-

Multipolar Spindle Formation: These fragmented centrosomes then each nucleate microtubules, resulting in the formation of a multipolar spindle with more than two poles.

-

Mitotic Catastrophe: The multipolar spindle is unable to properly segregate chromosomes, leading to massive aneuploidy and ultimately, cell death.

This process appears to be independent of the spindle assembly checkpoint-induced mitotic arrest, suggesting that centrosome fragmentation is a direct consequence of the altered spindle mechanics.[1]

Visualizing the Cellular Processes

Experimental Workflow for Assessing Multipolar Spindle Induction

Caption: Workflow for analyzing this compound's effect on spindle polarity.

Signaling Pathway Leading to Multipolar Spindle Formation

Caption: Pathway from this compound inhibition to multipolar spindle formation.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MDA-MB-157 (a human triple-negative breast cancer cell line known to be chromosomally unstable) is a suitable model.[6][7][8]

-

Culture Conditions: Culture cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 0% CO2.

-

Seeding for Immunofluorescence: Seed MDA-MB-157 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 25 µM to determine a dose-response). Treat the cells for a specified duration, typically 24 hours, to allow for entry into mitosis and the development of the phenotype. Include a DMSO-only treated control.

Immunofluorescence Staining for Spindle and Centrosomes

This protocol is adapted from standard immunofluorescence procedures.